![molecular formula C9H10BrN5 B1373599 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1266823-65-7](/img/structure/B1373599.png)
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Overview
Description
1-(1-(3-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, also known as 3-bromo-1H-tetrazole, is an organic compound with a wide range of applications in scientific research and laboratory experiments. The compound is part of a larger family of compounds known as tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. 3-bromo-1H-tetrazole has a wide variety of uses in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- A study details an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine using 4-bromoaniline, providing a basis for the synthesis of related compounds (Yang et al., 2017).
- Another paper describes the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing a method potentially relevant for the synthesis of related bromophenyl-tetrazole compounds (Lygin & Meijere, 2009).
- Research on the synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds highlights methodologies that could be applicable to the synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine (Su et al., 2006).
Potential Applications and Properties
- A study on the derivatives of 1,5-disubstituted tetrazoles, including analysis of their molecular structures, may provide insights into the properties and potential applications of similar compounds (Lyakhov et al., 2008).
- The work on terminal bis-acetylenes derived from 1,2-bis(1H-tetrazol-5-yl)ethane, which discusses the synthesis and properties of related tetrazole compounds, might offer context for understanding the behavior of 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine in various reactions (Ishmetova et al., 2016).
Synthetic Methodologies
- Research presenting efficient and rapid synthesis methods for 1-substituted-1H-1,2,3,4-tetrazoles, utilizing acidic ionic liquids, may be relevant for the synthesis of the compound , given the structural similarities (Potewar et al., 2007).
Structural Analysis and Applications
- A study on novel syntheses of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles provides insight into the synthesis and structural analysis of tetrazole derivatives, which could be extrapolated to the study of 1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine (Rao et al., 2014).
properties
IUPAC Name |
1-[1-(3-bromophenyl)tetrazol-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-6(11)9-12-13-14-15(9)8-4-2-3-7(10)5-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPPANCYTWPMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.